{4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile
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Overview
Description
{4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile is an organic compound characterized by its complex structure, which includes multiple aromatic rings, nitrile groups, and an ether linkage.
Preparation Methods
The synthesis of {4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile typically involves multiple steps, starting with the preparation of intermediate compounds. . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
{4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups into amines using reagents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of {4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile groups can form hydrogen bonds or coordinate with metal ions, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
{4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile can be compared with similar compounds such as:
{4-[(2-Chlorobenzyl)oxy]benzylidene}propanedinitrile: Similar structure but with a chlorine atom instead of a cyano group, leading to different reactivity and applications.
{4-[(2-Methylbenzyl)oxy]benzylidene}propanedinitrile:
{4-[(2-Nitrobenzyl)oxy]benzylidene}propanedinitrile: The nitro group introduces different electronic effects, influencing the compound’s reactivity and interactions.
Properties
Molecular Formula |
C18H11N3O |
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Molecular Weight |
285.3 g/mol |
IUPAC Name |
2-[[4-[(2-cyanophenyl)methoxy]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C18H11N3O/c19-10-15(11-20)9-14-5-7-18(8-6-14)22-13-17-4-2-1-3-16(17)12-21/h1-9H,13H2 |
InChI Key |
VDAZQBMOABJZMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C(C#N)C#N)C#N |
Origin of Product |
United States |
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